4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 2,5-dimethoxyphenyl group and an amino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the 2,5-dimethoxyphenyl group is introduced onto the quinoline core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the phenyl ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain a quinoline core, are used as antimalarial agents.
Phenylaminoquinolines: Similar compounds with phenylamino substitutions have been studied for their biological activities and potential therapeutic applications.
Uniqueness
4-((2,5-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-10-15(24-2)6-8-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWQBLBPWXZGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=C(C=CC(=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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